Triethylmethylammonium bromide
Overview
Description
Triethylmethylammonium bromide is a quaternary ammonium compound with the chemical formula (C2H5)3N(Br)CH3. It is a white crystalline powder with a molecular weight of 196.13 g/mol . This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Triethylmethylammonium bromide can be synthesized through the reaction of triethylamine with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
Triethylmethylammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Scientific Research Applications
Triethylmethylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in the preparation of certain biological buffers and reagents.
Mechanism of Action
The mechanism of action of triethylmethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. This is achieved through the formation of ion pairs with the reactants, which can then be transferred across phase boundaries .
Comparison with Similar Compounds
Triethylmethylammonium bromide is similar to other quaternary ammonium compounds such as:
- Tetramethylammonium bromide
- Tetraethylammonium bromide
- Tetrabutylammonium bromide
Compared to these compounds, this compound has a unique combination of alkyl groups that provide it with distinct solubility and reactivity properties. This makes it particularly useful in specific applications where other quaternary ammonium compounds may not be as effective .
Properties
IUPAC Name |
triethyl(methyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.BrH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPDGGTLNKOBZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949778 | |
Record name | N,N-Diethyl-N-methylethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-16-5 | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2700-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylmethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-N-methylethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50949778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylmethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triethylmethylammonium bromide useful in fluorine chemistry?
A1: this compound acts as a convenient precursor for synthesizing various fluoridobromate anions. Research demonstrates that reacting this compound with dilute fluorine in solvents like acetonitrile or propionitrile can yield compounds like triethylmethylammonium tetrafluoridobromate(III) []. This method offers a direct fluorination route, contrasting with traditional methods reliant on halogen exchange with BrF3.
Q2: How does this compound play a role in understanding the structure of complex molecules?
A3: Research shows that this compound is a crucial component of Oxyphenonium bromide (OB), an anticholinergic drug [, ]. NMR studies, molecular mechanics, and surface area calculations utilizing this compound as part of the OB structure provide insights into how OB interacts with α-cyclodextrin. These studies reveal the coexistence of two different 1:1 complexes, highlighting the role of this compound in defining the overall conformation and binding behavior of OB [, ].
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